

physical and chemical characteristics of 1-(2-fluorophenyl)cyclopropanecarboxylic acid

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Compound of Interest

Compound Name: 1-(2-fluorophenyl)cyclopropanecarboxylic acid

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An In-depth Technical Guide to 1-(2-fluorophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **1-(2-fluorophenyl)cyclopropanecarboxylic acid**, a compound of interest in medicinal chemistry and drug development. This document details its chemical identifiers, physicochemical properties, and includes a representative synthetic protocol.

Chemical Identity and Structure

1-(2-fluorophenyl)cyclopropanecarboxylic acid is a derivative of cyclopropanecarboxylic acid featuring a 2-fluorophenyl substituent at the 1-position. This structure combines the rigid, three-membered cyclopropane ring with an aromatic system containing an electronegative fluorine atom, bestowing unique conformational and electronic properties relevant for its interaction with biological targets.

Table 1: Chemical Identifiers for **1-(2-fluorophenyl)cyclopropanecarboxylic acid**

Identifier	Value
CAS Number	306298-00-0[1]
Molecular Formula	C ₁₀ H ₉ FO ₂ [1]
Molecular Weight	180.18 g/mol [1]
IUPAC Name	1-(2-fluorophenyl)cyclopropane-1-carboxylic acid[1]
SMILES String	O=C(O)C1(C2=CC=CC=C2F)CC1
InChI	1S/C10H9FO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
InChIKey	MVQOOJNHXHBCKG-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile. The data presented below are based on predicted values from chemical databases.

Table 2: Physical and Chemical Properties of **1-(2-fluorophenyl)cyclopropanecarboxylic acid**

Property	Value	Source
Appearance	White to light yellow solid[1]	ChemicalBook[1]
Boiling Point	311.4 ± 35.0 °C (Predicted)[1]	ChemicalBook[1]
Density	1.361 ± 0.06 g/cm ³ (Predicted) [1]	ChemicalBook[1]
pKa	3.97 ± 0.20 (Predicted)[1]	ChemicalBook[1]
Storage	Sealed in dry, Room Temperature[1]	ChemicalBook[1]

Spectroscopic Characteristics

Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. While specific experimental spectra for this exact compound are not readily available in the public domain, the expected characteristics can be inferred from the known spectral properties of its constituent functional groups.

- ^1H NMR: The spectrum would be expected to show complex multiplets for the aromatic protons (around 7.0-7.5 ppm). The diastereotopic cyclopropyl methylene protons ($-\text{CH}_2-$) would likely appear as distinct multiplets in the upfield region (typically 1.0-2.0 ppm). The carboxylic acid proton ($-\text{COOH}$) would be a broad singlet at a significantly downfield chemical shift (>10 ppm).
- ^{13}C NMR: The carbonyl carbon of the carboxylic acid is expected in the 170-180 ppm range. [2] Aromatic carbons would appear between 115-165 ppm, with the carbon attached to fluorine showing a characteristic large one-bond C-F coupling constant. The quaternary cyclopropyl carbon and the methylene carbons would be found in the upfield region of the spectrum.
- Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid dimer from approximately $2500\text{-}3300\text{ cm}^{-1}$. [2] A strong carbonyl ($\text{C}=\text{O}$) stretching absorption would be present around $1700\text{-}1725\text{ cm}^{-1}$. [2] C-F stretching and aromatic C=C stretching bands would also be observed.
- Mass Spectrometry: The molecular ion peak (M^+) would be observed at $m/z = 180.18$. Common fragmentation patterns for carboxylic acids include the loss of $-\text{OH}$ ($\text{M}-17$) and $-\text{COOH}$ ($\text{M}-45$). [2]

Experimental Protocols

Synthesis of **1-(2-fluorophenyl)cyclopropanecarboxylic acid**

A generally applicable method for the synthesis of 1-arylcyclopropanecarboxylic acids involves the α -alkylation of an arylacetonitrile with a 1,2-dihaloethane, followed by hydrolysis of the resulting nitrile. [3]

Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(2-fluorophenyl)cyclopropanecarbonitrile

- To a stirred solution of 2-fluorophenylacetonitrile and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent, add a concentrated aqueous solution of sodium hydroxide.
- Add 1,2-dibromoethane dropwise to the reaction mixture while maintaining the temperature.
- Stir the reaction vigorously at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC). Note that electron-withdrawing groups, such as the fluorine in this compound, may lead to lower yields compared to analogs with electron-donating groups.^[3]
- Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or distillation to yield 1-(2-fluorophenyl)cyclopropanecarbonitrile.

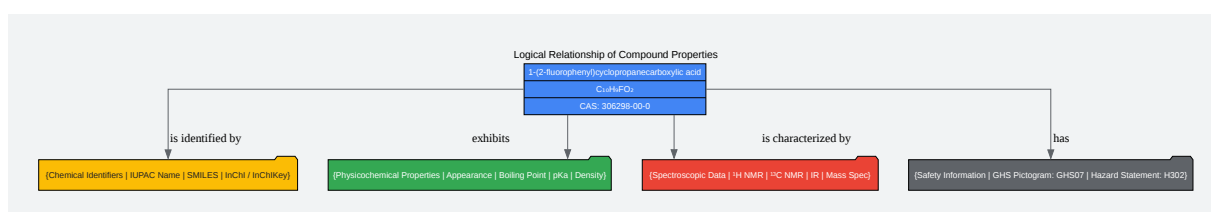
Step 2: Hydrolysis to **1-(2-fluorophenyl)cyclopropanecarboxylic acid**

- Heat the 1-(2-fluorophenyl)cyclopropanecarbonitrile obtained in Step 1 with a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide) in a suitable solvent (e.g., water, ethanol).
- Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC or GC).
- Cool the reaction mixture to room temperature.
- If basic hydrolysis was performed, carefully acidify the mixture with concentrated HCl to a pH of ~1-2 to precipitate the carboxylic acid.
- Collect the solid product by filtration.

- Wash the solid with cold water and dry under vacuum to afford the final product, **1-(2-fluorophenyl)cyclopropanecarboxylic acid**.

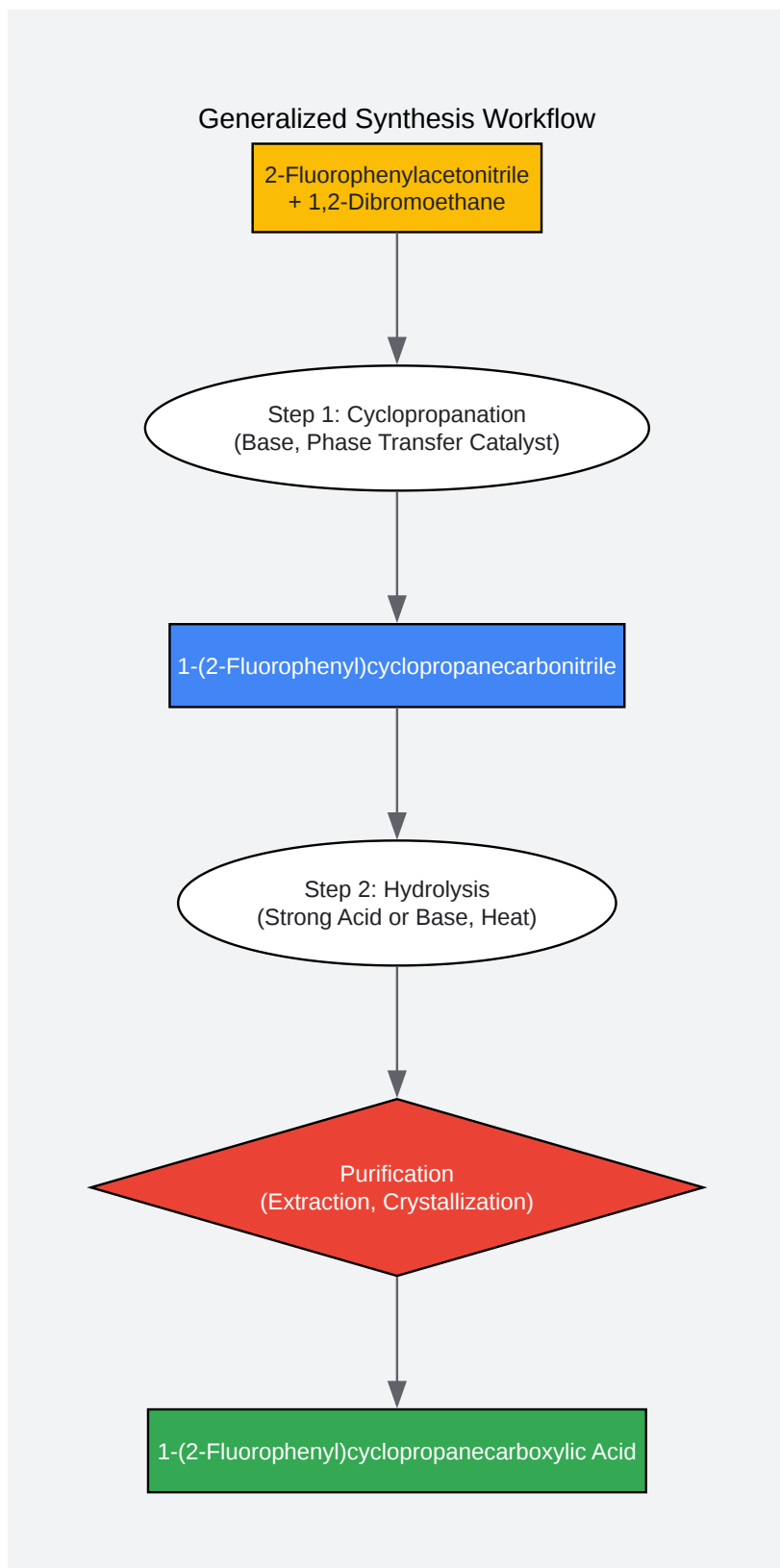
Visualizations

The following diagrams illustrate the key relationships of the compound's properties and a generalized workflow for its synthesis.



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Caption: Key properties of **1-(2-fluorophenyl)cyclopropanecarboxylic acid**.



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Caption: Workflow for the synthesis of the target compound.

Safety and Handling

Based on available GHS information, **1-(2-fluorophenyl)cyclopropanecarboxylic acid** is classified with the following hazards:

- Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statement: H302 - Harmful if swallowed[1]

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

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